Cas no 16421-72-0 (N,N-diethyl-2-{4-[2-(4-methoxyphenyl)-1-phenylethyl]phenoxy}ethanamine 2-hydroxypropane-1,2,3-tricarboxylate (1:1))
![N,N-diethyl-2-{4-[2-(4-methoxyphenyl)-1-phenylethyl]phenoxy}ethanamine 2-hydroxypropane-1,2,3-tricarboxylate (1:1) structure](https://it.kuujia.com/scimg/cas/16421-72-0x500.png)
16421-72-0 structure
Nome del prodotto:N,N-diethyl-2-{4-[2-(4-methoxyphenyl)-1-phenylethyl]phenoxy}ethanamine 2-hydroxypropane-1,2,3-tricarboxylate (1:1)
N,N-diethyl-2-{4-[2-(4-methoxyphenyl)-1-phenylethyl]phenoxy}ethanamine 2-hydroxypropane-1,2,3-tricarboxylate (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- N,N-diethyl-2-{4-[2-(4-methoxyphenyl)-1-phenylethyl]phenoxy}ethanamine 2-hydroxypropane-1,2,3-tricarboxylate (1:1)
- N,N-diethyl-2-[4-[2-(4-methoxyphenyl)-1-phenylethyl]phenoxy]ethanamine,2-hydroxypropane-1,2,3-tricarboxylic acid
- 2-(p-(p-Methoxy-alpha-phenylphenethyl)phenoxy)triethylamine citrate
- MRL 37 citrate
- 1-(p-(2-Diethylaminoethoxy)phenyl)-2-(p-methoxyphenyl)-1-phenylethane citrate
- SCHEMBL17164685
- 16421-72-0
- Triethylamine, 2-(p-(p-methoxy-alpha-phenylphenethyl)phenoxy)-, citrate
- 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-diethyl-2-{4-[2-(4-methoxyphenyl)-1-phenylethyl]phenoxy}ethan-1-amine (1/1)
- DTXSID70936923
-
- Inchi: InChI=1S/C27H33NO2.C6H8O7/c1-4-28(5-2)19-20-30-26-17-13-24(14-18-26)27(23-9-7-6-8-10-23)21-22-11-15-25(29-3)16-12-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-18,27H,4-5,19-21H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
- Chiave InChI: QBYOGPBYQJZPHY-UHFFFAOYSA-N
- Sorrisi: CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Proprietà calcolate
- Massa esatta: 595.27823
- Massa monoisotopica: 595.278
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 43
- Conta legami ruotabili: 16
- Complessità: 658
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 154Ų
Proprietà sperimentali
- Punto di ebollizione: 500.6°C at 760 mmHg
- Punto di infiammabilità: 136.5°C
- PSA: 153.83
N,N-diethyl-2-{4-[2-(4-methoxyphenyl)-1-phenylethyl]phenoxy}ethanamine 2-hydroxypropane-1,2,3-tricarboxylate (1:1) Letteratura correlata
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
16421-72-0 (N,N-diethyl-2-{4-[2-(4-methoxyphenyl)-1-phenylethyl]phenoxy}ethanamine 2-hydroxypropane-1,2,3-tricarboxylate (1:1)) Prodotti correlati
- 1257554-20-3(Methyl 2-(4-amino-3-methyl-1h-pyrazol-1-yl)acetate)
- 49747-54-8(3',4'-Dichloro-3-phenylpropiophenone)
- 2229661-05-4(3-(furan-2-yl)-2-methylprop-2-ene-1-sulfonyl fluoride)
- 2680562-18-7(2-{(benzyloxy)carbonyl(cyclopropylmethyl)amino}-2-(3,5-dichlorophenyl)acetic acid)
- 2229203-01-2(O-2-(4-methoxynaphthalen-1-yl)ethylhydroxylamine)
- 303996-40-9(3-{(4-Nitrobenzyl)oxyimino}-N-phenylpropanamide)
- 1779348-93-4(2-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid)
- 7617-67-6(1-Bromo-2-(2-bromoethanesulfonyl)ethane)
- 2228332-01-0(O-(4-chloro-1-methyl-1H-imidazol-5-yl)methylhydroxylamine)
- 2137958-84-8(N-[[1-(trifluoromethyl)cyclobutyl]methyl]ethanamine)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
